molecular formula C28H34N4O3 B12631514 L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- CAS No. 921757-19-9

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl-

Cat. No.: B12631514
CAS No.: 921757-19-9
M. Wt: 474.6 g/mol
InChI Key: DOTUPSMWKZFYEY-DQEYMECFSA-N
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Description

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves multiple steps, starting with the preparation of the core L-tryptophanamide structure. The process typically includes:

    Formation of the Amide Bond: This step involves the reaction of L-tryptophan with an appropriate amine to form the amide bond.

    Addition of the Phenylhexyl Group: The phenylhexyl group is introduced through a series of reactions, including alkylation and oxidation.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophanamide: The core structure without the phenylhexyl group.

    N-Phenylacetyl-L-tryptophanamide: A similar compound with a different substituent.

    L-Prolyl-L-tryptophanamide: Another related compound with a different amino acid component.

Uniqueness

L-Tryptophanamide, 1-(1-oxo-6-phenylhexyl)-L-prolyl- is unique due to its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

921757-19-9

Molecular Formula

C28H34N4O3

Molecular Weight

474.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-(6-phenylhexanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H34N4O3/c29-27(34)24(18-21-19-30-23-14-8-7-13-22(21)23)31-28(35)25-15-9-17-32(25)26(33)16-6-2-5-12-20-10-3-1-4-11-20/h1,3-4,7-8,10-11,13-14,19,24-25,30H,2,5-6,9,12,15-18H2,(H2,29,34)(H,31,35)/t24-,25-/m0/s1

InChI Key

DOTUPSMWKZFYEY-DQEYMECFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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